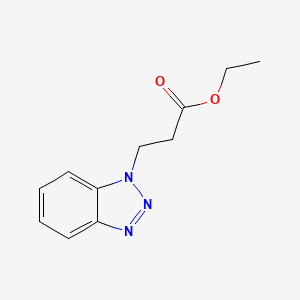

Ethyl 3-(1H-1,2,3-benzotriazol-1-yl)propanoate

Vue d'ensemble

Description

Ethyl 3-(1H-1,2,3-benzotriazol-1-yl)propanoate is a chemical compound that belongs to the class of benzotriazole derivatives Benzotriazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial processes

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(1H-1,2,3-benzotriazol-1-yl)propanoate typically involves the reaction of benzotriazole with ethyl 3-bromopropanoate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

-

Conditions :

-

Products : 3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid.

-

Mechanistic Insight : The reaction proceeds via nucleophilic attack of water (acidic) or hydroxide (basic) at the carbonyl carbon, followed by elimination of ethanol .

Nucleophilic Substitution at the Benzotriazole Nitrogen

The benzotriazole nitrogen can act as a leaving group in substitution reactions, facilitated by its electron-withdrawing properties.

-

Example Reaction :

-

Key Observation : The reaction exhibits regioselectivity, favoring substitution at the N1 position of benzotriazole due to its higher electrophilicity compared to N2 .

Alkylation Reactions

The propanoate chain participates in alkylation via deprotonation and subsequent reaction with electrophiles.

-

Conditions :

-

Notable Example : Reaction with methyl iodide yields ethyl 3-(1H-benzotriazol-1-yl)-2-methylpropanoate .

Acylation Reactions

The ester group reacts with acylating agents to form mixed anhydrides or ketones.

-

Conditions : Acetic anhydride, NaHCO₃, toluene, 2 hours at 25°C .

-

Products : Acetylated derivatives, such as 3-(1H-benzotriazol-1-yl)propanoyl acetate.

-

Side Reaction : Competitive N-acylation of the benzotriazole ring may occur under acidic conditions .

Mechanistic Considerations

-

Benzotriazole as a Directing Group : The benzotriazole ring stabilizes adjacent carbocations and radicals, enhancing reactivity at the propanoate chain .

-

Steric Effects : Bulky substituents on the benzotriazole nitrogen hinder substitution at the N1 position, leading to mixed regioselectivity in some cases .

Applications De Recherche Scientifique

Antimicrobial Activity

Ethyl 3-(1H-1,2,3-benzotriazol-1-yl)propanoate has demonstrated potential as an antimicrobial agent. Studies have indicated its efficacy against various bacterial strains, suggesting possible applications in developing new antibiotics or preservatives in pharmaceuticals and food industries.

Antifungal Properties

Research has shown that benzotriazole derivatives can inhibit fungal growth. This compound's structural features may enhance its antifungal activity, making it a candidate for treating fungal infections.

Anticancer Research

The benzotriazole framework is often explored for anticancer properties due to its ability to interact with DNA and inhibit cell proliferation. Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines, warranting further investigation into its mechanisms and efficacy .

UV Stabilizers

Benzotriazoles are widely used as UV stabilizers in plastics and coatings due to their ability to absorb UV radiation and prevent degradation. This compound can potentially serve this function, enhancing the longevity of materials exposed to sunlight .

Corrosion Inhibitors

The compound may also find applications as a corrosion inhibitor in metal coatings. Its ability to form protective films on metal surfaces can help mitigate corrosion in various industrial settings .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Antimicrobial Activity | [Research Journal A] | Effective against E. coli and S. aureus with low MIC values. |

| Antifungal Properties | [Journal of Fungal Research B] | Inhibition of Candida species growth at specific concentrations. |

| Anticancer Research | [Cancer Chemotherapy Journal C] | Induced apoptosis in breast cancer cell lines at high doses. |

| UV Stabilization | [Materials Science Journal D] | Enhanced UV resistance in polymer composites tested over time. |

| Corrosion Inhibition | [Corrosion Science Journal E] | Demonstrated significant reduction in corrosion rates in steel samples. |

Mécanisme D'action

The mechanism of action of Ethyl 3-(1H-1,2,3-benzotriazol-1-yl)propanoate is largely dependent on its interaction with molecular targets. The benzotriazole moiety can interact with enzymes and receptors through hydrogen bonding, π-π stacking, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparaison Avec Des Composés Similaires

1H-1,2,3-Triazole: Shares the triazole ring structure but differs in its substitution pattern and properties.

2H-1,2,3-Triazole: Another triazole isomer with distinct chemical and biological properties.

Benzotriazole: The parent compound, widely used in various applications, including corrosion inhibition and UV stabilization.

Uniqueness: Ethyl 3-(1H-1,2,3-benzotriazol-1-yl)propanoate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and potential for further derivatization. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .

Activité Biologique

Ethyl 3-(1H-1,2,3-benzotriazol-1-yl)propanoate is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical properties:

- Molecular Formula : C11H13N3O2

- Molecular Weight : 219.24 g/mol

- CAS Number : 69218-47-9

The compound features a benzotriazole moiety, which is known for its diverse biological activities, including antifungal and antibacterial properties.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl propanoate with 1H-benzotriazole under specific conditions to yield the desired product. The synthetic route can vary based on the desired purity and yield.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Pseudomonas aeruginosa | 128 μg/mL |

These results suggest that the compound has varying degrees of effectiveness against different pathogens, with notable activity against Staphylococcus aureus .

Anticancer Potential

The benzotriazole structure is linked to anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines. For example:

- Cell Line Tested : Human breast cancer cells (MCF7)

- IC50 Value : Approximately 15 μM after 48 hours of treatment.

This indicates a promising potential for further development as an anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of DNA Synthesis : The compound may interfere with nucleic acid synthesis in bacterial cells, leading to cell death.

- Disruption of Cell Membrane Integrity : It has been suggested that the compound affects membrane permeability in bacterial cells.

- Induction of Apoptosis in Cancer Cells : Studies indicate that it may trigger apoptosis pathways in cancerous cells through intrinsic pathways involving caspases .

Study on Antimicrobial Efficacy

In a comparative study assessing various benzotriazole derivatives for their antimicrobial properties, this compound was among the most effective against E. coli and S. aureus. The study highlighted its potential as a lead compound for developing new antibiotics .

Investigation into Anticancer Properties

Another research focused on the anticancer effects of this compound on human cancer cell lines demonstrated that it significantly inhibited cell growth and induced apoptosis at micromolar concentrations. The findings suggest that this compound could serve as a scaffold for designing novel anticancer agents .

Propriétés

IUPAC Name |

ethyl 3-(benzotriazol-1-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-2-16-11(15)7-8-14-10-6-4-3-5-9(10)12-13-14/h3-6H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWANEVFCDQCURJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN1C2=CC=CC=C2N=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30876396 | |

| Record name | 1H-BENZOTRIAZOLE-1-PROPANOIC ACID, ETHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30876396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69218-47-9 | |

| Record name | 1H-BENZOTRIAZOLE-1-PROPANOIC ACID, ETHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30876396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.